molecular formula C18H16N2O2 B8692539 2-(4-Methoxyquinolin-6-yl)-1-(6-methylpyridin-2-yl)ethanone CAS No. 676262-09-2

2-(4-Methoxyquinolin-6-yl)-1-(6-methylpyridin-2-yl)ethanone

Cat. No. B8692539
CAS RN: 676262-09-2
M. Wt: 292.3 g/mol
InChI Key: FVXMTSLQCUOXQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methoxyquinolin-6-yl)-1-(6-methylpyridin-2-yl)ethanone is a useful research compound. Its molecular formula is C18H16N2O2 and its molecular weight is 292.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Methoxyquinolin-6-yl)-1-(6-methylpyridin-2-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Methoxyquinolin-6-yl)-1-(6-methylpyridin-2-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

676262-09-2

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

IUPAC Name

2-(4-methoxyquinolin-6-yl)-1-(6-methylpyridin-2-yl)ethanone

InChI

InChI=1S/C18H16N2O2/c1-12-4-3-5-16(20-12)17(21)11-13-6-7-15-14(10-13)18(22-2)8-9-19-15/h3-10H,11H2,1-2H3

InChI Key

FVXMTSLQCUOXQV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)C(=O)CC2=CC3=C(C=CN=C3C=C2)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 20 mL threaded pressure tube was added 6–Chloro-4-methoxy-quinoline (298 mg, 1.54 mmol), palladium (II) acetate (7 mg, 0.03 mmol), 2-Dicyclohexylphosphino-2′-(N,N-dimethylamino)biphenyl (a.k.a. AMPHOS, 24 mg, 0.06 mmol), and potassium tert-butoxide (1M in THF, 3.7 mmol). This mixture was stirred and 1-(6-Methyl-pyridin-2-yl)-ethanone was added. The pressure tube was then sealed and heated to 70° C. The reaction mixture was stirred at 70° C. for 18 hours. LC-MS showed product. The reaction mixture was then cooled and poured into a solution of 600 μL of glacial acetic acid in 30 mL of water. Title compound was extracted with 3×30 mL of chloroform. The organic layers were combined, dried over sodium sulfate, filtered, and concentrated via rotary evaporator. The residue was purified by flash column chromatography (silica gel) using a 1% Methanol/Chloroform solvent system affording 255 mg of desired product (56% yield). HPLC=4.39 min, LC-MS=293 (M+H, mw=292.34).
Quantity
298 mg
Type
reactant
Reaction Step One
Quantity
3.7 mmol
Type
reactant
Reaction Step One
Quantity
7 mg
Type
catalyst
Reaction Step One
Quantity
24 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
600 μL
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Yield
56%

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